Product packaging for Thiochromeno[4,3-b]indole(Cat. No.:CAS No. 239-12-3)

Thiochromeno[4,3-b]indole

Cat. No.: B11876767
CAS No.: 239-12-3
M. Wt: 235.31 g/mol
InChI Key: LVRMUSVWQJOVKM-UHFFFAOYSA-N
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Description

Thiochromeno[4,3-b]indole is a sophisticated polycyclic compound that incorporates both thiochromene and indole pharmacophores, making it a molecule of significant interest in medicinal chemistry and drug discovery. The indole nucleus is one of the most prevalent heterocycles in biologically active compounds and is a fundamental component of many natural products and pharmaceuticals . Its fusion with the thiochromene scaffold, a structure known for its diverse pharmacological profile, creates a unique chemical entity with promising research potential . Compounds based on the thiochromene core have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The sulfur atom in the thiochromene ring contributes to distinct electronic properties and enhanced lipophilicity, which can influence the molecule's interaction with biological targets and its overall pharmacokinetic profile . Similarly, indole derivatives are widely investigated in oncology and other therapeutic areas due to their ability to modulate key cellular pathways, such as tubulin polymerization and kinase activity . This hybrid structure is therefore a valuable scaffold for developing novel therapeutic agents. Researchers can utilize this high-purity compound to explore its mechanism of action, conduct structure-activity relationship (SAR) studies, and screen for activity against various biological targets. Its rigid, fused-ring system provides a geometrically defined structure that is advantageous for probing specific interactions within enzyme active sites or receptors. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9NS B11876767 Thiochromeno[4,3-b]indole CAS No. 239-12-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

239-12-3

Molecular Formula

C15H9NS

Molecular Weight

235.31 g/mol

IUPAC Name

thiochromeno[4,3-b]indole

InChI

InChI=1S/C15H9NS/c1-3-7-13-10(5-1)12-9-17-14-8-4-2-6-11(14)15(12)16-13/h1-9H

InChI Key

LVRMUSVWQJOVKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CSC4=CC=CC=C4C3=N2

Origin of Product

United States

Synthetic Methodologies for Thiochromeno 4,3 B Indole and Thiochromenoindole Scaffolds

Classical Approaches for Indole (B1671886) Ring Annulation onto Thiochromanones

A traditional and well-established method for synthesizing thiochromeno[4,3-b]indoles involves the construction of an indole ring onto a pre-existing thiochromanone framework.

Fischer Indole Synthesis for 6,11-Dihydrothiochromeno[4,3-b]indole

The Fischer indole synthesis is a cornerstone in the preparation of 6,11-dihydrothiochromeno[4,3-b]indoles. researchgate.net This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a ketone or aldehyde with a phenylhydrazine (B124118) derivative to form an indole. wikipedia.orgtcichemicals.com

The initial step in this synthetic sequence is the condensation of a thiochroman-4-one (B147511) with a substituted or unsubstituted phenylhydrazine. researchgate.net This reaction is typically carried out under acidic conditions to yield the corresponding phenylhydrazone intermediate. researchgate.netbyjus.com The selection of substituents on both the thiochroman-4-one and the phenylhydrazine allows for the introduction of diverse functional groups into the final product. A standard procedure to generate the key phenylhydrazone precursor involves reacting thiochroman-4-one with phenylhydrazine hydrochloride in boiling ethanol. researchgate.net

Following the formation of the phenylhydrazone, a strong acid catalyst is used to facilitate the critical indolization step. researchgate.netwikipedia.org Polyphosphoric acid (PPA) has been identified as a particularly effective reagent for this transformation. researchgate.netmdpi.comsigmaaldrich.com Heating the phenylhydrazone intermediate in the presence of PPA promotes a clockss.orgclockss.org-sigmatropic rearrangement and subsequent cyclization to form the 6,11-dihydrothis compound core. researchgate.netwikipedia.org This PPA-mediated method is widely used due to its efficiency in promoting the required intramolecular cyclization. researchgate.netmdpi.comatamanchemicals.com

Modern Catalytic Strategies for Thiochromenoindole Scaffold Synthesis (including Thiochromeno[2,3-b]indoles)

While classical methods are dependable, modern organic synthesis has introduced more advanced and efficient catalytic approaches for constructing thiochromenoindole scaffolds, including the isomeric thiochromeno[2,3-b]indoles. clockss.org

Copper-Catalyzed Tandem Arylation-Cyclization Reactions

Copper catalysis has become a powerful tool for synthesizing complex heterocyclic systems. nih.govresearchgate.net In the realm of thiochromenoindoles, copper-catalyzed tandem reactions that form multiple chemical bonds in a single operation have been developed. rsc.org

A noteworthy modern strategy involves the copper-catalyzed reaction between 2-alkynylaryl isothiocyanates and diaryliodonium salts for the synthesis of thiochromeno[2,3-b]indoles. rsc.org This method proceeds through a tandem sequence, beginning with the copper-catalyzed S-arylation of the isothiocyanate by the diaryliodonium salt, followed by an intramolecular cyclization. rsc.org This approach offers a convergent and efficient pathway to the thiochromeno[2,3-b]indole scaffold, highlighting the utility of transition-metal catalysis in the synthesis of heterocyclic compounds. rsc.org

Research Findings on Synthetic Methodologies

Methodology Key Reactants Catalyst/Reagent Product Key Features
Fischer Indole Synthesis Thiochroman-4-one, Phenylhydrazine derivativesPolyphosphoric Acid (PPA)6,11-Dihydrothis compoundClassical, robust method for indole ring formation. researchgate.netwikipedia.org
Copper-Catalyzed Tandem Reaction 2-Alkynylaryl isothiocyanates, Diaryliodonium saltsCopper catalystThiochromeno[2,3-b]indoleModern, efficient, forms multiple bonds in one step. rsc.org
Influence of Catalyst and Counterions on Reaction Efficiency

While specific studies detailing the influence of catalysts and counterions exclusively for the this compound skeleton are limited, broader research into the synthesis of indoles and related heterocycles provides insight into potentially applicable catalytic systems. Palladium-catalyzed reactions, for instance, are widely used for the formation of C-S bonds in the synthesis of sulfur-containing heterocycles. acs.org Such protocols often involve the oxidative sulfenylation of indoles with aryl boronic acids and elemental sulfur, demonstrating a direct approach to creating 3-sulfenylheteroarenes. acs.org The efficiency of these palladium-catalyzed systems can be sensitive to the choice of ligands and the nature of the counterions, which can influence the catalyst's stability and reactivity.

In a different approach, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been employed to catalyze the cyclization of alkynes for the synthesis of various heterocyclic frameworks. rsc.org This catalyst can activate substrates for intramolecular cyclization, and its effectiveness is often dependent on the electronic nature of the substituents on the reacting molecules. rsc.org For example, electron-donating groups on an aryl ring can facilitate Friedel–Crafts-type reactions, leading to higher product yields. rsc.org

Metal-Free Annulation Protocols

In a move towards more sustainable chemistry, metal-free annulation protocols have been developed for constructing thiochromenoindole scaffolds. researchgate.net These methods avoid the cost and potential toxicity associated with transition metal catalysts.

A notable metal-free strategy involves the use of elemental sulfur as both a promoter and a reactant in a [2+3+1] annulation reaction. This approach has been successfully applied to the synthesis of functionalized Thiochromeno[2,3-b]indoles, an isomer of the target scaffold. researchgate.net In this one-pot procedure, an indole derivative, a 2-bromobenzylaldehyde derivative, and elemental sulfur are combined to rapidly form the thiochromeno[2,3-b]indole core. researchgate.netresearchgate.net Mechanistic studies suggest that elemental sulfur enhances the nucleophilicity of the indole at the 3-position, facilitating the initial attack on the aldehyde group. researchgate.net This direct and operationally simple method provides a reliable route to this class of compounds. researchgate.net

High-Pressure Synthesis Techniques for Related Thiochromeno-Fused Systems

To overcome the limitations of conventional heating, such as long reaction times and lower yields, high-pressure synthesis techniques have been effectively utilized for the synthesis of related thiochromeno-fused systems, like thiochromeno[4,3-b]pyridines. nih.govacs.org These methods often lead to cleaner reaction profiles and improved energy efficiency. mdpi.com

Q-Tube Reactor-Assisted Cyclocondensation Reactions

The Q-Tube reactor is a specialized piece of equipment for performing reactions under elevated pressure and has proven superior to traditional heating methods for synthesizing thiochromeno[4,3-b]pyridine derivatives. nih.govacs.org This sealed-vessel technique is noted for its safety, ease of use, broad substrate scope, and simple work-up procedures. acs.orgacs.org The high-pressure environment can significantly accelerate reaction rates and improve yields. mdpi.com

A successful protocol for the synthesis of thiochromeno[4,3-b]pyridines in a Q-Tube reactor involves an ammonium (B1175870) acetate-mediated cyclocondensation. nih.govacs.org This reaction typically occurs between a thiochroman-4-one, a 3-oxo-2-arylhydrazonopropanal, and ammonium acetate (B1210297) in acetic acid. nih.govmdpi.com The ammonium acetate serves as a key reagent in the transformation of an intermediate into the final pyridine (B92270) ring. acs.org The reaction mechanism is proposed to involve two sequential dehydration steps. nih.gov This efficient, high-pressure methodology provides an environmentally benign tool for generating these complex heterocyclic systems. acs.org

Studies on the Q-Tube synthesis of thiochromeno[4,3-b]pyridine derivatives have revealed that the nature of substituents on the arylhydrazonal starting material significantly influences reaction yields. nih.gov Arylhydrazonals bearing N-aryl moieties with strong electron-withdrawing groups, such as halogens (Cl, Br) or nitro groups (NO₂), consistently provide the corresponding products in excellent yields. nih.govacs.org In contrast, the presence of a single electron-withdrawing substituent results in slightly lower yields. nih.govacs.org This electronic effect highlights the sensitivity of the cyclocondensation reaction to the substrate's properties. The reaction tolerates a variety of substituents on the aryl rings, demonstrating a broad substrate scope. nih.gov

Table 1: Influence of Substituents on Arylhydrazonals on the Yield of Thiochromeno[4,3-b]pyridine Derivatives

This interactive table summarizes the yields of different thiochromeno[4,3-b]pyridine derivatives based on the substituents on the arylhydrazonal reactant, as reported in studies utilizing Q-Tube reactor-assisted synthesis. nih.gov

EntryProductYield (%)
1HH4a93
2CH₃H4b91
3ClH4c90
4BrH4d89
5ClCl4e95
6BrBr4f96
7NO₂Cl4g98

Multicomponent Reaction (MCR) Strategies for Related Thiochromeno-Fused Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial parts of all starting materials, are powerful tools for efficiently constructing complex heterocyclic scaffolds. nih.govbeilstein-journals.orgclockss.org This strategy is highly valued in medicinal chemistry for its ability to generate diverse molecular libraries rapidly. nih.govtaylorfrancis.com The inherent advantages of MCRs include high atom economy, operational simplicity, and reduced waste generation, aligning well with the principles of green chemistry. nih.govbeilstein-journals.org

While specific MCRs for the direct synthesis of the this compound core are not extensively documented, strategies for closely related thiochromeno-fused systems have been developed. For instance, a one-pot, three-component reaction of thiochromanone, dimethylformamide-dimethylacetal, and ethyl acetoacetate (B1235776) in the presence of ammonium acetate has been reported for the synthesis of the thiochromeno[4,3-b]pyridine skeleton. nih.govacs.org Similarly, thiochromeno-[3,4-d]-pyrimidine derivatives have been synthesized via a one-pot, three-component reaction. rsc.org

Microwave irradiation is often combined with MCRs to further enhance reaction efficiency, shortening reaction times and improving yields. mdpi.comsemanticscholar.org For example, the Biginelli three-component condensation to produce dihydropyrimidines, a foundational MCR, sees reaction times drop from hours to minutes with microwave assistance. cem.commdpi.com The sequencing of MCRs with subsequent cyclization reactions provides a robust strategy for accessing a wide diversity of heterocyclic scaffolds from a common set of starting materials. nih.gov

The table below highlights examples of MCRs used to generate thiochromeno-fused and other related heterocyclic systems.

Heterocyclic ScaffoldReaction TypeReactantsKey Features
Thiochromeno[4,3-b]pyridines Three-component reactionThiochroman-4-one, 3-oxo-2-arylhydrazonopropanals, Ammonium acetateQ-tube-assisted protocol, high atom economy, scalable. nih.gov
Thiochromeno-[3,4-d]-pyrimidines One-pot three-component reactionThiochromanone derivativesEfficient synthesis of bioactive scaffolds. rsc.org
Polyfunctionalized Pyrido[2,3-b]indoles MCR domino reactionIsatin, malononitrile/ethyl cyanoacetate, dimedoneOne-pot synthesis, access to complex indole derivatives. mdpi.com
Pyrazolo[3,4-b]pyridines One-pot multi-component reaction5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, aldehydes, α-keto-nitrilesComparison of microwave and conventional heating showed MW superiority. mdpi.comnih.gov
Chromeno[4,3-b]pyrrol-4(1H)-ones Three-component reaction & cyclization2-oxo-2H-chromene-3-carbaldehydes, isocyanides, anilinesOne-pot assembly of chromene-fused pyrroles. nih.gov

Green Chemistry Principles in Thiochromenoindole Synthesis

Key green chemistry principles applicable to thiochromenoindole synthesis include:

Prevention of Waste : It is preferable to prevent waste formation than to treat it afterward. yale.edusigmaaldrich.com MCRs are an excellent example of this principle in action, as they combine multiple steps into a single, efficient operation, minimizing waste. beilstein-journals.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org MCRs and certain cyclization reactions are inherently more atom-economical than multi-step linear syntheses that involve protecting groups and generate stoichiometric byproducts. acs.org

Less Hazardous Chemical Syntheses : Synthetic methods should, whenever practicable, use and generate substances that have little or no toxicity. yale.eduskpharmteco.com This involves the careful selection of reagents and reaction pathways to avoid highly toxic materials.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu The development of solvent-free reaction conditions, often facilitated by microwave irradiation, is a significant step toward this goal. ajgreenchem.comrasayanjournal.co.in When solvents are necessary, greener alternatives like water or ionic liquids are explored. nih.gov

Design for Energy Efficiency : Energy requirements should be minimized. yale.edu Microwave-assisted synthesis is a prime example of designing for energy efficiency, as it provides rapid and targeted heating, significantly reducing energy consumption compared to prolonged conventional heating. ajchem-a.comijacskros.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can be recycled, reducing waste. yale.eduacs.org The use of catalysts in MCRs and cyclization reactions is a common strategy to improve efficiency and selectivity. mdpi.com

The application of these principles, particularly through the adoption of technologies like microwave synthesis and strategies like multicomponent reactions, paves the way for more sustainable and efficient production of this compound and related heterocyclic structures. nih.govresearchgate.net

Green Chemistry PrincipleApplication in Thiochromenoindole Synthesis
1. Prevention Employing one-pot syntheses and Multicomponent Reactions (MCRs) to reduce waste from multiple steps and purifications. beilstein-journals.org
2. Atom Economy Designing syntheses, such as addition and cycloaddition reactions, that maximize the incorporation of reactant atoms into the final product. acs.org
3. Less Hazardous Syntheses Selecting reagents and pathways that avoid the formation of toxic byproducts. skpharmteco.com
5. Safer Solvents & Auxiliaries Utilizing solvent-free conditions, often with microwave assistance, or using environmentally benign solvents like water. ajgreenchem.comnih.gov
6. Design for Energy Efficiency Using microwave irradiation for rapid, targeted heating instead of prolonged conventional heating. ijacskros.comyale.edu
8. Reduce Derivatives Avoiding the use of protecting groups through selective reactions, potentially using enzymatic methods. acs.org
9. Catalysis Using catalytic reagents instead of stoichiometric ones to increase efficiency and reduce waste. yale.edu

Reaction Mechanisms and Chemical Transformations of Thiochromeno 4,3 B Indole Systems

Elucidation of Proposed Mechanistic Pathways in Thiochromenoindole Formation

The formation of the tetracyclic thiochromeno[4,3-b]indole system can be achieved through several synthetic strategies, each proceeding via distinct mechanistic pathways. While direct mechanistic studies on this compound are not extensively detailed in the provided search results, related heterocyclic systems offer valuable insights into the plausible reaction courses.

A notable mechanism for the formation of the isomeric thiochromeno[2,3-b]indoles involves a copper-catalyzed tandem arylation–cyclization reaction. This process, which forms two C-C bonds, one C-S bond, and two heterocyclic rings in a single step, is believed to proceed through a carbocation mechanism. rsc.orgresearchgate.net The reaction utilizes 2-alkynylphenyl isothiocyanates and diaryliodonium salts. rsc.org The proposed pathway involves a sequence of chemoselective S-arylation, regioselective 5-endo-trig cyclization, and a Friedel–Crafts-type cyclization, with preliminary mechanistic studies pointing towards the involvement of a carbocation intermediate. rsc.orgresearchgate.net

The synthesis of thiochromeno[4,3-b]pyridine derivatives, which share a similar structural framework with thiochromeno[4,3-b]indoles, has been achieved through a cyclocondensation process involving two sequential dehydrative stages. acs.org In this proposed mechanism, the enol form of thiochroman-4-one (B147511), generated via acid-driven enolization, undergoes a nucleophilic addition to the carbonyl carbon of an arylhydrazonal aldehyde. acs.org This addition creates an adduct which then loses a water molecule to form an alkylidene intermediate. Subsequent transformation in the presence of ammonium (B1175870) acetate (B1210297) leads to a non-isolable intermediate that cyclizes to form the final thiochromeno[4,3-b]pyridine product. acs.org

The formation of fused indole (B1671886) systems often involves intramolecular ring closure and Knoevenagel condensation reactions. For instance, the synthesis of imidazopyridine-fused indoles has been developed through a one-pot sequential Knoevenagel condensation followed by a palladium-catalyzed intramolecular cross-dehydrogenative coupling reaction. dntb.gov.uaresearchgate.net Another relevant approach involves a domino Knoevenagel condensation and intramolecular cyclization process, starting from indoline-2-thiones and 2-substituted benzaldehyde (B42025) derivatives, to produce tetracyclic systems like thiochromeno[2,3-b]indoles. clockss.org This method is noted for being atom-economical and providing a direct route to these complex heterocycles. clockss.org

Analysis of Regioselectivity and Chemoselectivity in Synthetic Routes

The synthesis of thiochromeno[4,3-b]indoles and related structures often presents challenges in controlling regioselectivity and chemoselectivity.

In the synthesis of thiochromeno[2,3-b]indoles, controllable chemoselectivity and regioselectivity have been achieved in the direct C-H functionalization of indoles. researchgate.net The reaction conditions can be tuned to favor specific isomers. Similarly, in the synthesis of thiochromeno[4,3-b]pyridines, the regioselectivity of the products was confirmed by X-ray single crystal analysis. acs.org The nature of substituents on the reactants can also influence the reaction yields, with electron-withdrawing groups on the N-aryl moiety of arylhydrazonals leading to excellent yields of the corresponding thiochromeno[4,3-b]pyridine products. acs.org

Chemical Transformations and Derivatization Strategies for this compound Core

Once the core this compound structure is synthesized, it can undergo various chemical transformations to create a library of derivatives with diverse properties. These transformations can include oxidation, reduction, and substitution reactions. For example, the fluorine atom at the 3-position of 3-Fluoro-6,11-dihydrothis compound can be substituted with other functional groups.

Derivatization strategies often focus on introducing substituents at various positions of the tetracyclic system to modulate its biological activity or physical properties. For instance, N,N-diethyl-11-(2-(fluoro-18F)ethyl)-9-methoxy-6,11-dihydrothis compound-6-carboxamide and N,N-diethyl-11-(2-(fluoro-18F)-ethyl)-2-hydroxy-6,11-dihydrothis compound-6-carboxamide are examples of derivatized thiochromeno[4,3-b]indoles. scirp.orgresearchgate.net These modifications highlight the potential for creating a wide range of analogs from the parent this compound scaffold.

Structure Activity Relationship Sar Studies of Thiochromeno 4,3 B Indole Derivatives in Vitro Studies Only

Methodological Approaches for SAR Elucidation

The elucidation of SAR for thiochromeno[4,3-b]indole derivatives is a methodical process that relies on iterative cycles of design, synthesis, and biological testing. spirochem.com This approach aims to build a comprehensive understanding of the molecular features essential for bioactivity.

A primary strategy in SAR studies is the systematic modification of a lead compound's chemical structure to observe the resulting changes in biological activity. spirochem.com For the this compound scaffold, this involves several key approaches. The presence of sulfur in the heterocyclic core offers distinct opportunities for functionalization, allowing for the introduction of a wide array of substituents at particular positions on the ring system. rsc.org Chemists utilize synthetic strategies to iteratively alter the hit compound, aiming to enhance the desired biological activity while concurrently addressing properties like solubility and metabolic stability. spirochem.com

This process often begins with the synthesis of a library of analogs. For instance, various synthetic routes, such as the condensation of appropriate thiophenols with ethyl benzoylacetate or the reaction between phenylpropiolates and thiophenols, have been used to create indole-annelated 2-phenylthiopyran-4-ones, which are structurally related to the this compound core. nih.gov By creating a diverse set of molecules with controlled variations, researchers can systematically probe the effects of different functional groups, their positions, and stereochemistry on the compound's interaction with biological targets. spirochem.com The goal is to identify a clear relationship between the molecular structure and its activity, which can then inform the design of more optimized compounds. spirochem.com

The nature and position of substituents on the this compound scaffold are critical determinants of its biological profile. SAR studies focus on identifying which substituents enhance potency and target specificity. rsc.org

A recurring theme in the SAR of heterocyclic compounds, including those related to thiochromeno[4,3-b]indoles, is the significant impact of electron-withdrawing groups (EWGs). Research on related thiochromene derivatives has shown that analogs bearing electron-withdrawing groups often exhibit robust biological activity. rsc.org For example, studies on fused thiochromeno[4,3-d]isoxazoles revealed that derivatives with electron-withdrawing substitutions were potent antibacterial agents. researchgate.net Similarly, in the synthesis of related thiochromeno[4,3-b]pyridine derivatives, the presence of EWGs like halogens (Cl, Br) and nitro groups (NO₂) on an N-aryl moiety resulted in excellent product yields, suggesting their influence on the electronic properties of the ring system. acs.orgnih.gov This effect is also noted in broader studies of indole (B1671886) derivatives, where EWGs such as the nitro group (NO₂) are considered to be important for modulating bioactivity. nih.gov These findings collectively suggest that the incorporation of EWGs is a key strategy for enhancing the antibacterial potential of this compound derivatives.

Beyond the electronic effects of substituents, their specific nature and placement (tailored ring substitutions) are crucial for optimizing biological activity. rsc.org SAR studies on related pyrido[4,3-b]indoles (isomers of the this compound system) have demonstrated that specific substitutions dramatically influence antibacterial efficacy. For instance, the introduction of a 2-bromobenzyl or a 4-(trifluoromethoxy)benzyl group at the N5-position of the γ-carboline core resulted in compounds with potent, broad-spectrum antibacterial activity. sioc-journal.cn In another example involving a substituted indole derivative encircling a thiochroman (B1618051) ring, the presence of a chloro group on the isothis compound core was a feature of a compound with notable antifungal activity, highlighting the importance of halogen substitutions. nih.gov The strategic placement of such groups can affect the molecule's conformation, lipophilicity, and ability to form key interactions with its biological target, thereby enhancing its potency and selectivity. rsc.org

Impact of Substituents on Biological Activity

SAR Insights for Specific In Vitro Biological Activities

SAR studies are instrumental in optimizing this compound derivatives for specific therapeutic applications, with a significant focus on combating bacterial infections.

Thiochromeno-containing compounds have demonstrated significant potential as antibacterial agents. acs.orgnih.govacs.org SAR studies on these and closely related scaffolds provide valuable insights into the structural requirements for potent antibacterial action against various pathogens, including drug-resistant strains.

Research on thiochromeno[3,4-d]pyrimidine derivatives, for example, identified compounds with strong activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. rsc.org The analysis revealed that a simple thiazolo-[3,2-a]-thiochromeno-[4,3-d]-pyrimidine scaffold with a neutral hydrogen atom contributed significantly to its antibacterial efficacy. rsc.org In another study on fused thiochromeno[4,3-d]isoxazoles, derivative 4f showed inhibition of B. subtilis and S. epidermidis that was two-fold higher than the standard drug ciprofloxacin. researchgate.net Furthermore, compounds 4b and 4f were identified not only as potent antibacterial agents but also as effective inhibitors of biofilm formation in B. subtilis and S. aureus. researchgate.net

Studies on the related pyrido[4,3-b]indole scaffold also offer important SAR data. Derivatives 12f and 12h , which feature a 2-bromobenzyl and a 4-(trifluoromethoxy)benzyl group, respectively, exhibited antibacterial activity comparable to the standard drug ampicillin (B1664943) sodium, with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. sioc-journal.cn The mechanism for derivative 12h was suggested to involve the disruption of bacterial membranes. sioc-journal.cn

These findings underscore the importance of specific substitutions in dictating the antibacterial spectrum and potency. The presence of halogenated and trifluoromethoxy-substituted benzyl (B1604629) groups, as well as the strategic fusion of other heterocyclic rings, are key determinants of activity. sioc-journal.cn

Interactive Data Table: In Vitro Antibacterial Activity of Thiochromeno-Related Derivatives

CompoundScaffoldTest StrainMIC (μg/mL)Source
15b Thiochromeno-[3,4-d]-pyrimidineS. aureus MTCC 963.9 rsc.org
15b Thiochromeno-[3,4-d]-pyrimidineS. aureus MLS16 MTCC 29403.9 rsc.org
15b Thiochromeno-[3,4-d]-pyrimidineB. subtilis MTCC 1217.8 rsc.org
4f Fused thiochromeno[4,3-d]isoxazoleB. subtilis3.12 researchgate.net
4f Fused thiochromeno[4,3-d]isoxazoleS. epidermidis3.12 researchgate.net
4f Fused thiochromeno[4,3-d]isoxazoleS. aureus6.25 researchgate.net
4b Fused thiochromeno[4,3-d]isoxazoleS. aureus6.25 researchgate.net
4e Fused thiochromeno[4,3-d]isoxazoleE. coli6.25 researchgate.net
12f 8-methoxy-5H-pyrido[4,3-b]indoleS. aureus, E. coli, P. aeruginosa, R. solanacearum8 sioc-journal.cn
12h 8-methoxy-5H-pyrido[4,3-b]indoleS. aureus, E. coli, P. aeruginosa, R. solanacearum8 sioc-journal.cn
CiprofloxacinStandardB. subtilis, S. epidermidis6.25 researchgate.net
Ampicillin sodiumStandardS. aureus, E. coli, P. aeruginosa, R. solanacearum8 sioc-journal.cn

Antifungal Activity

Several this compound derivatives and related compounds have been evaluated for their in vitro antifungal activity, showing promise against various fungal pathogens.

A novel series of substituted indoles encircling thiochroman derivatives were synthesized and tested for their in vitro antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov Among these, the compound 2-chloro-11-(2-(pyrrolidin-1-yl)ethyl)-5,11-dihydroisothis compound exhibited excellent antifungal activity with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. nih.gov

In studies of related thiochromanone derivatives, compounds such as 6-methylthiochroman-4-one, 6-chlorothiochroman-4-one, and 6-methylthiochroman-4-ol displayed high inhibition rates (96–100%) against the phytopathogenic fungus Botrytis cinerea at concentrations of 100 to 250 μg/mL. mdpi.com Other research has also highlighted thiochromanone derivatives as potent antifungal agents against Botryosphaeria dothidea. mdpi.com

Furthermore, indole derivatives, in general, have been extensively studied for their antifungal properties. Some have shown potent activity against Candida albicans, including fluconazole-resistant strains, by inhibiting biofilm formation and hyphal growth. nih.govnih.gov For example, certain indole-linked triazole derivatives have demonstrated excellent antifungal activity against C. albicans and C. krusei. turkjps.org

Table 1: Antifungal Activity of Selected this compound and Related Derivatives

Compound/Derivative Fungal Strain(s) Activity (MIC/Inhibition) Reference(s)
2-chloro-11-(2-(pyrrolidin-1-yl)ethyl)-5,11-dihydroisothis compound Candida albicans, Cryptococcus neoformans MIC: 4 µg/mL nih.gov
6-methylthiochroman-4-one Botrytis cinerea 96-100% inhibition at 100-250 µg/mL mdpi.com
6-chlorothiochroman-4-one Botrytis cinerea 96-100% inhibition at 100-250 µg/mL mdpi.com
6-methylthiochroman-4-ol Botrytis cinerea 96-100% inhibition at 100-250 µg/mL mdpi.com
Indole-linked triazole derivatives Candida albicans, Candida krusei Low MIC values turkjps.org

Antitumor and Anticancer Properties

The this compound scaffold has served as a basis for the development of novel compounds with significant antitumor and anticancer properties, primarily through mechanisms like topoisomerase II inhibition and induction of apoptosis.

Selective Topoisomerase II Inhibition (for 3,3'-((4-Chloro-2H-thiochromen-3-yl)methylene)bis(1H-indole) derivatives)

A series of 3,3'-((4-chloro-2H-thiochromen-3-yl)methylene)bis(1H-indole) analogues have been synthesized and identified as selective inhibitors of DNA topoisomerase II. sioc-journal.cn Several of these compounds, including 3,3'-((4-chloro-2H-thiochromen-3-yl)methylene)bis(5-methoxy-1H-indole) (5b), 3,3'-((4-chloro-2H-thiochromen-3-yl)methylene)bis(6-cyano-1H-indole) (5c), 3,3'-((4-chloro-7-methyl-2H-thiochromen-3-yl)methylene)bis(5-methyl-1H-indole) (5f), and 3,3'-((4-chloro-7-methyl-2H-thiochromen-3-yl)methylene)bis(N-methyl-2-methylindole) (5g), demonstrated selective inhibitory activity against this enzyme. sioc-journal.cnsioc-journal.cn Molecular docking studies have suggested that compounds 5b and 5g can bind stably to DNA topoisomerase II, indicating their potential as antitumor drugs. sioc-journal.cnsioc-journal.cn

Other related structures, such as 3-(1H-indol-3-yl)-2,3,3a,4-tetrahydrothiochromeno[4,3-c]pyrazole derivatives, have also been shown to be selective topoisomerase II inhibitors. researchgate.net One such derivative, compound 7f, was identified as a nonintercalative Topo II catalytic inhibitor. researchgate.net

In Vitro Anti-proliferative Activity Against Cancer Cell Lines

The anti-proliferative activity of this compound and related derivatives has been evaluated against a variety of human cancer cell lines.

The 3,3'-((4-chloro-2H-thiochromen-3-yl)methylene)bis(1H-indole) analogues mentioned above, specifically compounds 5b , 5f , and 5g , exhibited good anti-proliferative activity against several tumor cells. sioc-journal.cnsioc-journal.cn

Derivatives of 3-(1H-indol-3-yl)-2,3,3a,4-tetrahydrothiochromeno[4,3-c]pyrazole also showed potent anticancer activity. researchgate.net For instance, compounds 7d and 7f displayed significant activity against the MGC-803 gastric cancer cell line, with IC50 values of 15.43 µM and 20.54 µM, respectively. researchgate.net These compounds were found to induce G2/M cell cycle arrest and apoptosis in MGC-803 cells. researchgate.net

Furthermore, various other indole derivatives have demonstrated broad-spectrum anticancer efficacy against cell lines such as HeLa (cervix adenocarcinoma), A-431 (squamous carcinoma), and MSTO-211H (biphasic mesothelioma). rsc.org For example, the benzothiopyranoindole derivative 51 was particularly potent, with IC50 values ranging from 0.31 to 0.82 μM across these cell lines. rsc.org

Table 2: In Vitro Anti-proliferative Activity of this compound Derivatives

Compound/Derivative Cancer Cell Line(s) Activity (IC50) Reference(s)
3,3'-((4-chloro-2H-thiochromen-3-yl)methylene)bis(5-methoxy-1H-indole) (5b) Various tumor cells Good anti-proliferative activity sioc-journal.cnsioc-journal.cn
3,3'-((4-chloro-7-methyl-2H-thiochromen-3-yl)methylene)bis(5-methyl-1H-indole) (5f) Various tumor cells Good anti-proliferative activity sioc-journal.cnsioc-journal.cn
3,3'-((4-chloro-7-methyl-2H-thiochromen-3-yl)methylene)bis(N-methyl-2-methylindole) (5g) Various tumor cells Good anti-proliferative activity sioc-journal.cnsioc-journal.cn
3-(1H-indol-3-yl)-2,3,3a,4-tetrahydrothiochromeno[4,3-c]pyrazole derivative (7d) MGC-803 (gastric) 15.43 µM researchgate.net
3-(1H-indol-3-yl)-2,3,3a,4-tetrahydrothiochromeno[4,3-c]pyrazole derivative (7f) MGC-803 (gastric) 20.54 µM researchgate.net
Benzothiopyranoindole derivative (51) HeLa, A-431, MSTO-211H 0.31 - 0.82 µM rsc.org
Tubulin Polymerization Inhibition (for related indole scaffolds)

While specific studies on tubulin polymerization inhibition by this compound itself are not detailed, numerous related indole scaffolds are known to be potent inhibitors of this process, which is a key mechanism for their anticancer effects.

Arylthioindole (ATI) derivatives, for example, are potent inhibitors of tubulin polymerization and cancer cell growth, with activities comparable to well-known agents like colchicine (B1669291) and combretastatin (B1194345) A-4. csic.es Molecular modeling studies suggest that these compounds bind to the colchicine site of tubulin. csic.es The introduction of a 3-(3,4,5-trimethoxyphenyl)thio group to the indole scaffold significantly increases the inhibition of tubulin polymerization. csic.es

Other indole-based compounds have also been developed as tubulin polymerization inhibitors. For instance, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis. mdpi.com Similarly, certain indole-chalcone derivatives act as dual inhibitors of tubulin polymerization and thioredoxin reductase. mdpi.com

Antioxidant Activity (for related thiochromeno-containing compounds)

Thiochromeno-containing compounds have demonstrated notable antioxidant properties in various in vitro assays. acs.org For example, four naturally occurring chromeno[4,3-b]pyridine derivatives, which are structurally related to the thiochromeno scaffold, have exhibited good antioxidant activity. acs.org

Studies on thiochromene derivatives have shown that compounds with ortho-dihydroxy and para-dihydroxy patterns possess the highest free radical scavenging activity, with IC50 values in the range of 5.0-28 μM in the DPPH assay. researchgate.net These derivatives also displayed strong copper (II) ion reducing capacity. researchgate.net The antioxidant protection offered by organosulfur compounds, which are components of the thiochromene structure, is concentration-dependent. researchgate.net

Table 3: Antioxidant Activity of Related Thiochromeno-Containing Compounds

Compound/Derivative Class Assay Activity (IC50/TEAC) Reference(s)
Thiochromene derivatives with ortho/para-dihydroxy patterns DPPH free radical scavenging IC50: 5.0-28 µM researchgate.net
Thiochromene derivatives with ortho/para-dihydroxy patterns and 4-hydroxy-3,5-dimethoxy group CUPRAC (copper reducing) TEAC: 1.75-3.97 researchgate.net
Naturally occurring chromeno[4,3-b]pyridine derivatives Not specified Good antioxidant activity acs.org

Antiviral and Antiparasitic Activities (for related thiochromenes)

While research specifically on this compound is limited, studies on related thiochromene and chromene structures have revealed significant in vitro antiviral and antiparasitic potential. These findings offer valuable insights into the possible bioactivities of the core scaffold.

Antiparasitic Activity:

Derivatives of the benzothiopyran (thiochroman) and chromene scaffolds have been evaluated against various parasites, demonstrating notable efficacy.

Antileishmanial Activity: A series of substituted 2H-thiochroman derivatives were synthesized and tested against intracellular amastigotes of Leishmania (V) panamensis. mdpi.com Among thirty-two compounds, twelve showed activity with EC50 values under 40 µM. mdpi.com Notably, four compounds displayed high antileishmanial activity with EC50 values below 10 µM and a good Selectivity Index (SI > 2.6). mdpi.com The most active compounds possessed diverse substitution patterns, indicating a complex structure-activity relationship. mdpi.com For instance, compounds 8d and 10d , differing only by a hydroxyl group at the C-4 position, were identified as the most promising. mdpi.com

In other studies, chromene-2-thione derivatives were screened against different stages of Leishmania donovani. nih.gov Compounds 3b and 3k emerged as the most active, showing high levels of antileishmanial activity with minimal toxicity to human peripheral blood mononuclear cells. nih.gov These compounds were suggested to act by inhibiting trypanothione (B104310) reductase (TryR), a key enzyme in the parasite's redox metabolism. nih.govresearchgate.net

In Vitro Antileishmanial Activity of Thiochromene and Chromene Derivatives
CompoundParasite SpeciesActivity (EC₅₀/IC₅₀)Reference
Compound 8dLeishmania (V) panamensis (amastigote)<10 µM mdpi.com
Compound 10dLeishmania (V) panamensis (amastigote)<10 µM mdpi.com
Compound 3bLeishmania donovaniActive (specific IC₅₀ not detailed in abstract) nih.gov
Compound 3kLeishmania donovaniActive (specific IC₅₀ not detailed in abstract) nih.gov
Chromene-2-thione analoguesLeishmania donovani (promastigote)17–50 µg/mL researchgate.net

Anti-trypanocidal Activity: Natural and synthetic chromene derivatives have been tested in vitro against the epimastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. jst.go.jp Research showed that compounds with electron-donating groups as substituents on the aromatic ring displayed potent trypanocidal activity. jst.go.jp The most active compound, [(2S)-methyl-2-methyl-8-(3″-methylbut-2″-enyl)-2-(4′-methylpent-3′-enyl)-2H-chromene-6-carboxylate], was found to be nearly four times more potent than the control drug, benznidazole, with an IC50 of 2.82 μM. jst.go.jp

Antiviral Activity:

The chromene nucleus is a core component of many phytochemicals with demonstrated antiviral properties against both DNA and RNA viruses. nih.gov

Anti-Dengue Virus (DENV) Activity: Various 4H-chromene derivatives have been analyzed for their potential against the dengue virus. nih.govnih.gov These compounds can interfere with multiple stages of the viral life cycle, including entry, assembly, and replication. nih.govnih.gov Key viral protein targets for these analogues include the envelope protein, the NS2B-NS3 protease complex, and the NS5 RNA-dependent RNA polymerase. nih.govnih.gov

Anti-Human Cytomegalovirus (HCMV) Activity: A chromene derivative isolated from the brown alga Sargassum micracanthum has been identified as a potent inhibitor of human cytomegalovirus (HCMV) replication in vitro. scispace.comjst.go.jp Time-of-addition experiments showed that the compound was effective when applied before viral DNA synthesis, suggesting it inhibits early stages of viral replication. scispace.com Further investigation indicated that its mode of action includes disrupting virus adsorption to host cells and, to a lesser degree, delaying virus internalization. scispace.com The compound also exhibited dose-dependent virucidal action when pre-incubated with virus particles. scispace.com

Computational Chemistry and Theoretical Investigations of Thiochromeno 4,3 B Indole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and geometry of complex heterocyclic systems such as thiochromeno[4,3-b]indoles. mdpi.comacs.orgmdpi.com

Density Functional Theory (DFT) Studies on Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a standard method for studying the structural and electronic characteristics of organic molecules. arxiv.org For thiochromeno[4,3-b]indole and its derivatives, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to optimize molecular geometries and compute electronic properties. mdpi.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Furthermore, DFT is utilized to determine key electronic descriptors that are crucial for understanding the reactivity and potential biological activity of these compounds. acs.org Such descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These parameters help in identifying the reactive sites of the molecule and its ability to participate in various chemical reactions. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

In a study on thiochromeno[3,4-d]pyrimidine derivatives, DFT calculations were performed to study their molecular geometry. researchgate.net Similarly, research on other complex heterocyclic systems has demonstrated the utility of DFT in supporting experimental findings and providing a deeper understanding of molecular structure and reactivity. dntb.gov.uabeilstein-journals.org

Conformational Analysis and Molecular Geometry

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound systems is crucial for understanding how these molecules interact with biological targets. nih.gov Theoretical methods are employed to explore the potential energy surface of the molecule and identify stable conformers.

For instance, the fusion of the thiochromene and indole (B1671886) rings creates a relatively rigid tetracyclic system. However, substitutions on this core structure can introduce conformational flexibility. Computational studies can predict the preferred conformations of these substituted derivatives, which is vital for understanding their structure-activity relationships. nih.gov

A study on thiochromeno[4,3-b]pyridine derivatives, a related class of compounds, utilized spectroscopic data which, when combined with computational analysis, can elucidate the skeletal structure and conformation of the molecule. nih.gov While specific conformational analysis studies focused solely on this compound are not extensively documented in the provided results, the principles of conformational analysis applied to similar heterocyclic systems are directly relevant. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential tools in modern drug discovery and materials science. researchgate.net These methods allow for the prediction of molecular interactions and the rational design of new compounds with specific properties.

Molecular Docking Studies on Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound derivatives, docking studies are instrumental in understanding how these compounds might interact with biological targets, such as enzymes or receptors. nih.gov

For example, a study on 3,3'-((4-chloro-2H-thiochromen-3-yl)methylene)bis(1H-indole) analogues, which share structural similarities with the this compound scaffold, employed molecular docking to investigate their binding with DNA topoisomerase II. sioc-journal.cn The results indicated that certain derivatives formed stable complexes with the enzyme, suggesting their potential as antitumor agents. sioc-journal.cn

Docking studies typically involve placing the ligand (the this compound derivative) into the active site of the target protein and evaluating the binding affinity using a scoring function. This provides insights into the key interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-target complex. nih.gov Such information is invaluable for the design of more potent and selective inhibitors. nih.gov

Table 1: Molecular Docking Data for Related Indole Scaffolds

Compound Target Enzyme Binding Energy (Kcal/mol) Reference
Compound (9) UDP-N-acetylmuramatel-alanine ligase (MurC) -11.5 nih.gov
Compound (9) Human lanosterol (B1674476) 14α-demethylase -8.5 nih.gov
Ampicillin (B1664943) (Standard) UDP-N-acetylmuramatel-alanine ligase (MurC) -8.0 nih.gov
Ampicillin (Standard) Human lanosterol 14α-demethylase -8.1 nih.gov

Note: Compound (9) is (E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno [3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxopropanedithioic acid, a compound with an indole core, used here as a representative example of docking studies on related structures.

Quantitative Structure-Activity Relationship (QSAR) Analysis (for related indole scaffolds)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov While specific QSAR studies on this compound are not detailed in the provided search results, the methodology is widely applied to indole-containing compounds to guide drug design. mdpi.comjocpr.com

QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, or structural features) of a set of compounds with their experimentally determined biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

For instance, a QSAR study on N-alkyl substituted isatins (1H-indole-2,3-dione) as anticancer agents revealed that descriptors like the number of bromine atoms and the van der Waals surface hydrophilic area negatively contributed to the anticancer activity. jocpr.com This suggests that modifications to these properties could lead to more potent compounds. jocpr.com The development of QSAR models often involves selecting relevant descriptors and using statistical methods to build a predictive model. nih.gov

Future Directions and Emerging Research Perspectives for Thiochromeno 4,3 B Indole

Paving the Way for Greener Synthesis: Efficiency, Atom Economy, and Sustainability

The future of synthesizing thiochromeno[4,3-b]indole derivatives lies in the development of novel synthetic routes that are not only efficient but also environmentally benign. Embracing the principles of green chemistry will be paramount in creating sustainable methodologies.

Key areas of focus will include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a complex product, are inherently atom-economical and efficient. researchgate.net Future research will likely explore novel MCRs to construct the this compound core in a one-pot fashion, minimizing waste and purification steps. nih.gov

Catalysis: The use of novel catalysts, including transition metals and biocatalysts, can lead to more selective and efficient transformations under milder reaction conditions. For instance, palladium-catalyzed domino reactions have shown promise in the synthesis of fused tricyclic indole (B1671886) skeletons.

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. A high-pressure Q-tube reactor has already been successfully utilized for the synthesis of the related thiochromeno[4,3-b]pyridine system, suggesting its potential applicability here. nih.govacs.orgresearchgate.net

Renewable Solvents: The exploration of greener solvent alternatives, such as water, ionic liquids, or deep eutectic solvents, will be crucial in reducing the environmental footprint of synthetic processes.

Synthetic StrategyKey AdvantagesPotential Application for this compound
Multicomponent ReactionsHigh atom economy, operational simplicity, reduced waste.One-pot synthesis of the core scaffold from simple precursors.
Advanced CatalysisHigh selectivity, milder reaction conditions, lower energy consumption.Enantioselective synthesis of chiral derivatives.
Alternative Energy SourcesReduced reaction times, improved yields, energy efficiency.Rapid and efficient library synthesis.
Renewable SolventsReduced environmental impact, improved safety profile.Development of sustainable manufacturing processes.

Expanding the Chemical Landscape: Diverse Derivatization Strategies

To fully explore the therapeutic potential of the this compound scaffold, a systematic and diverse derivatization is essential. Future research will focus on strategies that allow for the exploration of a vast chemical space to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Promising derivatization approaches include:

Late-Stage Functionalization: This powerful strategy involves the modification of a complex molecule, such as the this compound core, in the final steps of a synthetic sequence. researchgate.netnih.govthieme-connect.com This allows for the rapid generation of a library of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies. C-H bond activation is a particularly attractive technique for late-stage functionalization. nih.gov

Diversity-Oriented Synthesis (DOS): DOS aims to create a collection of structurally diverse molecules from a common starting material. nih.govthieme-connect.de This approach can lead to the discovery of novel scaffolds with unexpected biological activities.

Bioorthogonal Chemistry: These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.netwikipedia.orgescholarship.orgnih.govacs.org The incorporation of bioorthogonal handles into the this compound scaffold could enable its use as a chemical probe to study biological systems in real-time.

Unraveling Biological Mechanisms: Advanced In Vitro Profiling

A deeper understanding of the biological activities of this compound derivatives requires a move beyond simple cytotoxicity assays. The future of their biological profiling lies in the application of advanced in vitro techniques to elucidate their mechanism of action and identify their molecular targets.

Key research directions will involve:

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This can provide valuable insights into the phenotypic effects of this compound derivatives on cells.

Phenotypic Screening: This approach focuses on identifying compounds that produce a desired phenotypic change in a cell or organism, without prior knowledge of the molecular target. nih.gov This can lead to the discovery of first-in-class drugs with novel mechanisms of action.

Target Deconvolution: Once a bioactive derivative is identified through phenotypic screening, a crucial next step is to identify its molecular target(s). technologynetworks.comrsc.orgnih.govcreative-biolabs.com Modern target deconvolution strategies include affinity chromatography, expression cloning, and computational approaches.

Profiling TechniqueInformation GainedRelevance for this compound
High-Content ScreeningMultiparametric analysis of cellular responses.Understanding the cellular pathways affected by the compounds.
Phenotypic ScreeningIdentification of compounds with desired biological effects.Discovery of novel therapeutic applications.
Target DeconvolutionIdentification of the molecular targets of bioactive compounds.Elucidation of the mechanism of action and rational drug design.

Designing for Success: The Role of Advanced Computational Tools

In silico methods are becoming indispensable in modern drug discovery. The application of advanced computational tools will be instrumental in the rational design and optimization of this compound-based drug candidates.

Future computational studies will likely focus on:

Quantum Mechanics (QM): QM methods can provide a highly accurate description of the electronic structure of molecules, which is crucial for understanding their reactivity and interactions with biological targets. ijirt.orgijsdr.orgmdpi.comscispace.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the this compound scaffold and its interactions with target proteins over time. espublisher.comnih.govresearchgate.netmdpi.com

Pharmacophore Modeling and QSAR: Pharmacophore modeling can be used to identify the key structural features required for biological activity. proceedings.sciencenih.govresearchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can then be used to develop predictive models that can guide the design of more potent analogs.

Q & A

Basic Research Questions

Q. What are the current methods for synthesizing thiochromeno[4,3-b]indole derivatives, and what are their key advantages?

  • Methodological Answer : The visible-light-induced cascade cyclization strategy is a prominent method for synthesizing N,S-containing polycyclics like this compound derivatives. This approach uses photoredox catalysis to generate reactive intermediates (e.g., thiyl radicals), enabling regioselective bond formation under mild conditions . Another method employs MgO nanoparticles as catalysts for cyclization reactions, offering high yields (up to 85%) and avoiding harsh reagents . Key advantages include scalability, functional group tolerance, and reduced byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound compounds, and what spectral features should researchers focus on?

  • Methodological Answer :

  • 1H/13C NMR : Focus on aromatic proton shifts (δ 6.5–8.5 ppm) and quaternary carbon signals (δ 120–140 ppm) to confirm fused-ring systems . Substituents like methoxy (-OCH3) or halogens (F, Cl) cause predictable deshielding effects (e.g., methoxy groups shift protons downfield by ~0.3 ppm) .
  • HRMS : Use high-resolution mass spectrometry to verify molecular ions (e.g., [M]+ at m/z 570.1229 for C38H22N2S2) and rule out side products .
  • IR : Key peaks include C=S stretches (~1265 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound derivatives with varying substituents?

  • Methodological Answer : Discrepancies often arise from electronic effects of substituents. For example:

  • Methoxy groups (e.g., compound 3e) cause upfield shifts in adjacent protons due to electron-donating effects, while halogens (e.g., 3f: F; 3g: Cl) induce downfield shifts via electron withdrawal .
  • Use computational tools (e.g., DFT calculations) to model substituent effects and correlate experimental vs. predicted shifts. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What catalytic systems have been explored for enhancing the yield and selectivity of this compound synthesis, and what mechanisms are proposed?

  • Methodological Answer :

  • MgO Nanoparticles : Act as Lewis acid catalysts, polarizing C=S bonds to facilitate cyclization. Reported yields for thiochromeno[4,3-b]pyran derivatives reach 82% .
  • TFB-Mediated Cyclization : Tetrafluoro-1,4-benzoquinone (TFB) promotes intramolecular cyclization of tetrahydrocarbazole derivatives, achieving >90% yields for azocino[4,3-b]indole analogs. This strategy could be adapted for thiochromeno systems by substituting sulfur-containing precursors .

Q. In designing experiments for this compound synthesis, how should researchers optimize parameters such as light source, catalyst concentration, and reaction time?

  • Methodological Answer :

  • Light Source : Blue LEDs (450–470 nm) are optimal for visible-light-driven reactions, with intensity calibrated to 10–15 mW/cm² to balance radical generation and side reactions .
  • Catalyst Loading : For MgO nanoparticles, 5–10 mol% achieves maximum turnover without aggregation. Excess catalyst (>15 mol%) reduces yield due to competing pathways .
  • Reaction Time : Monitor via TLC or in-situ IR. Typical cyclization completes in 6–12 hours; prolonged durations (>24h) risk decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.